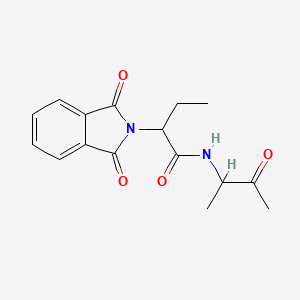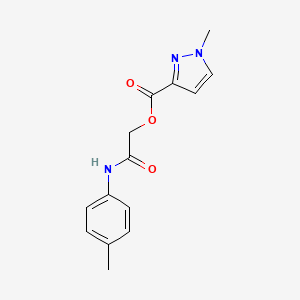![molecular formula C22H22N6O2 B10872762 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872762.png)
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Condensation reactions: The formation of the ethylidene linkage involves a condensation reaction between the pyrazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazines or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may exhibit biological activity and could be investigated as a potential drug candidate for various diseases.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3-methyl-4-{(Z)-1-[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]ethylidene}-1H-pyrazol-5-one
- 1-(4-Chlorophenyl)-3-methyl-4-{(Z)-1-[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]ethylidene}-1H-pyrazol-5-one
Uniqueness
1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is unique due to the presence of the 4-methoxyphenyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C22H22N6O2 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-methyl-4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H22N6O2/c1-15(25-18-6-4-17(5-7-18)12-27-14-23-13-24-27)21-16(2)26-28(22(21)29)19-8-10-20(30-3)11-9-19/h4-11,13-14,26H,12H2,1-3H3 |
InChI-Schlüssel |
CKQLSROCVBRUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)CN4C=NC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(E)-azepan-1-ylmethylidene]amino}-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10872687.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10872688.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10872694.png)
![(4-benzylpiperazin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10872696.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10872701.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10872703.png)
![2-ethoxy-2-oxo-1-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10872709.png)

![N-(3,5-dichlorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10872728.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]propylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10872729.png)

![2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B10872742.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[3-(propan-2-yloxy)propyl]piperazine-1-carbothioamide](/img/structure/B10872766.png)
